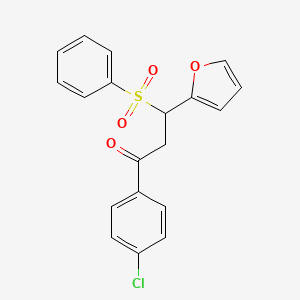
1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone, also known as CFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CFPP is a ketone compound that has a unique chemical structure that makes it an attractive molecule for various scientific studies.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone is not fully understood. However, it is believed that 1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. 1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. Additionally, 1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone has been shown to inhibit the activity of nuclear factor kappa B (NF-kB), a signaling pathway that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. Additionally, 1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for research purposes. Additionally, 1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone has been shown to have potent biological activity, making it a useful tool for investigating various biological processes. However, 1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone also has some limitations. It is a highly reactive compound that can undergo chemical reactions with other compounds in the body, which may affect its biological activity. Additionally, 1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone. One potential direction is the development of new drugs based on 1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone. 1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone has been shown to have potent antitumor and anti-inflammatory activity, making it a potential candidate for the development of new cancer and inflammatory disease treatments. Additionally, further studies are needed to understand the mechanism of action of 1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone and its pharmacokinetics and toxicity in vivo. Finally, 1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone may also have potential applications in other areas of research, such as drug delivery and imaging.
Métodos De Síntesis
1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2-furoic acid, followed by the addition of phenylsulfonyl chloride and propanone. The reaction is carried out under specific conditions and requires the use of various reagents and catalysts. The yield of the reaction is dependent on several factors, including the purity of the starting materials, reaction conditions, and reaction time.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone has been used in various scientific studies, including the development of new drugs and the investigation of biological processes. 1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone has been found to have potent antitumor activity, making it a potential candidate for the development of new cancer treatments. Additionally, 1-(4-chlorophenyl)-3-(2-furyl)-3-(phenylsulfonyl)-1-propanone has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4S/c20-15-10-8-14(9-11-15)17(21)13-19(18-7-4-12-24-18)25(22,23)16-5-2-1-3-6-16/h1-12,19H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYHTKCNTQNSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)

![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)
![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)


![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983278.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4983285.png)
![ethyl (2,6-dichloro-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4983289.png)


![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride](/img/structure/B4983325.png)
![2-[(2-fluorophenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4983327.png)